molecular formula C8H4F3NS B1303376 3-(Trifluoromethylthio)benzonitrile CAS No. 660-44-6

3-(Trifluoromethylthio)benzonitrile

Cat. No.: B1303376
CAS No.: 660-44-6
M. Wt: 203.19 g/mol
InChI Key: CIIUZJBOSHGHSN-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzonitrile is an organic compound with the molecular formula C8H4F3NS. It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a benzonitrile core.

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethylthio)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene . The interactions of this compound with these biomolecules are primarily based on its chemical structure, which allows it to participate in electron transfer reactions and other biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular interactions of this compound are essential for its role in biochemical and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential impact on cellular and organismal physiology .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are essential for understanding the compound’s bioavailability and efficacy in different biological contexts .

Preparation Methods

The synthesis of 3-(Trifluoromethylthio)benzonitrile typically involves the reaction of 3-iodobenzonitrile with silver(I) trifluoromethanethiolate. This reaction proceeds under specific conditions to yield the desired product with high purity . The general reaction can be represented as follows:

3-Iodobenzonitrile+AgSCF3This compound+AgI\text{3-Iodobenzonitrile} + \text{AgSCF}_3 \rightarrow \text{this compound} + \text{AgI} 3-Iodobenzonitrile+AgSCF3​→this compound+AgI

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

3-(Trifluoromethylthio)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include silver salts, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-(Trifluoromethylthio)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

3-(Trifluoromethylthio)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIUZJBOSHGHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380685
Record name 3-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660-44-6
Record name 3-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Trifluoromethyl)sulphanyl]benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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